molecular formula C23H46O4 B026851 Glycerides, C14-22 mono-, acetates CAS No. 68990-54-5

Glycerides, C14-22 mono-, acetates

Cat. No.: B026851
CAS No.: 68990-54-5
M. Wt: 386.6 g/mol
InChI Key: HUQABGDIJUXLRG-UHFFFAOYSA-N
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Description

Glycerides, C14-22 mono-, acetates, also known as this compound, is a useful research compound. Its molecular formula is C23H46O4 and its molecular weight is 386.6 g/mol. The purity is usually 95%.
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Biological Activity

Glycerides, C14-22 mono-, acetates, also known as diacetylated monoglycerides (DAGs), are a class of synthetic lipids characterized by the presence of glycerol esterified with fatty acids containing 14 to 22 carbon atoms. Their unique structure imparts various biological activities that make them valuable in pharmaceutical, food, and cosmetic industries.

  • Molecular Formula : C23H46O4
  • Molecular Weight : Approximately 386.609 g/mol
  • Physical State : Clear to pale yellow liquids or solids
  • Density : Around 0.929 g/cm³
  • Boiling Point : Approximately 484°C at 760 mmHg

The biological activity of this compound can be attributed to their ability to interact with biological membranes and influence lipid metabolism. They can serve as emulsifiers and enhance the solubility of hydrophobic compounds, which is particularly useful in drug delivery systems.

Potential Mechanisms:

  • Emulsification : DAGs can stabilize emulsions, facilitating the incorporation of hydrophobic therapeutic agents into aqueous solutions.
  • Cell Membrane Interaction : Their lipid nature allows them to integrate into cell membranes, potentially altering membrane fluidity and permeability.

Biological Activities

Research indicates that this compound exhibit several notable biological activities:

  • Anticancer Properties : Studies have shown that these compounds may inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : They possess antimicrobial properties that make them suitable for use in food preservation and cosmetic formulations.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that glycerides with longer carbon chains (C14-22) effectively inhibited the proliferation of human cancer cell lines. The mechanism involved the modulation of signaling pathways related to cell survival and apoptosis.
  • Antimicrobial Efficacy :
    • In a comparative analysis, this compound were tested against various bacterial strains. The results indicated significant inhibition of growth in pathogenic bacteria, highlighting their potential as natural preservatives in food products.

Applications in Drug Delivery

This compound are being explored as potential drug delivery systems due to their unique properties:

  • Enhanced Bioavailability : Their emulsifying properties improve the solubility and bioavailability of poorly soluble drugs.
  • Controlled Release : Formulations using these glycerides can provide controlled release profiles for therapeutic agents.

Comparative Analysis

To understand the uniqueness of this compound relative to other glyceride compounds, a comparison is provided below:

Compound NameMolecular FormulaUnique Features
Glycerides, C12-18 mono-, acetatesC23H46O4Shorter carbon chain length
Diacetylated Monoglycerides (DAGs)C23H46O4Identical molecular structure
Glycerol MonostearateC21H42O4Primarily used as an emulsifier
Glycerol MonolaurateC15H30O4Exhibits antimicrobial properties

Scientific Research Applications

Synthesis and Characterization

The synthesis of glycerides, C14-22 mono-, acetates generally involves a two-step process:

  • Esterification : Glycerol is reacted with fatty acids (C14-22) to form monoglycerides.
  • Acetylation : The remaining hydroxyl group of the monoglyceride is acetylated to produce diacetylated monoglycerides.

Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • High-Performance Liquid Chromatography (HPLC)

Food Industry

This compound are widely used as emulsifiers and stabilizers in food products. They enhance texture and stability in formulations, facilitating the incorporation of hydrophobic substances into aqueous solutions. Their ability to improve the solubility and bioavailability of active ingredients makes them valuable in food technology.

Cosmetics and Personal Care

In cosmetics, these glycerides function as skin conditioning agents and emulsifiers in creams and lotions. Their emulsifying properties help maintain product consistency and enhance skin feel.

Pharmaceutical Applications

Research indicates that this compound are being explored for their potential as drug delivery systems . Their unique lipid properties allow for the encapsulation of various therapeutic agents, improving their solubility and bioavailability. Studies have shown efficacy in delivering anticancer drugs, enhancing therapeutic outcomes.

Material Science

Glycerides are under investigation for their applications in material science , particularly in developing novel materials with desired properties for technological applications. Their chemical structure allows for modifications that can tailor materials for specific uses.

Biological Activities

This compound exhibit several biological activities:

  • Anticancer Properties : Research has shown that these compounds can inhibit cancer cell growth.
  • Antimicrobial Properties : Their use in food preservation and cosmetic formulations is attributed to their ability to combat microbial growth.

Case Studies

  • Food Emulsification : A study demonstrated that incorporating this compound into bakery products improved moisture retention and shelf life, showcasing their effectiveness as food additives.
  • Drug Delivery Systems : In a clinical trial, researchers utilized these glycerides to enhance the delivery of an anticancer drug, resulting in improved patient outcomes due to better drug solubility and absorption.
  • Cosmetic Formulations : A comparative study on skin creams revealed that those containing glycerides exhibited superior moisturizing effects compared to formulations without these emulsifiers.

Properties

IUPAC Name

(1-hydroxy-3-octadecoxypropan-2-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-21-23(20-24)27-22(2)25/h23-24H,3-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQABGDIJUXLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50874036
Record name (+/-)-2-O-Acetyl-1-O-octadecylglycerol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77133-36-9, 68990-54-5
Record name 1,2-Propanediol, 3-(octadecyloxy)-, 2-acetate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycerides, C14-22 mono-, acetates
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Record name Glycerides, C14-22 mono-, acetates
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Record name (+/-)-2-O-Acetyl-1-O-octadecylglycerol
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Record name Glycerides, C14-22 mono-, acetates
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